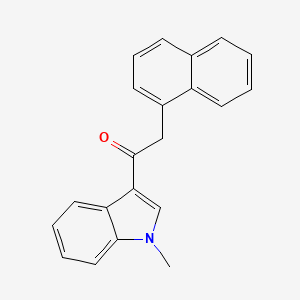
Namie
描述
NAMIE is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.
生物活性
The compound “Namie” has garnered attention in recent research for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting cancer cell proliferation and modulating various biochemical pathways. The following sections detail specific studies and findings related to this compound's biological properties.
Antiproliferative Activity
A study investigated the antiproliferative effects of several organotin compounds, including this compound, against various human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results indicated that this compound demonstrated notable activity, with the following IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.04 |
| This compound | MCF-7 | 0.05 |
| This compound | A-549 | 0.03 |
These values suggest that this compound is effective at low concentrations, indicating a potent antiproliferative effect compared to standard treatments like cisplatin .
Cell Cycle Arrest
Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in HCT-116 cells. This suggests that this compound may interfere with mitotic processes, potentially through its effects on microtubule dynamics. The study highlighted that compounds similar to this compound could either stimulate or inhibit tubulin polymerization, affecting cell division .
Apoptosis Induction
Further investigations demonstrated that this compound actively induced apoptosis in cancer cells. Mechanistic studies indicated that this compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. The induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .
Lipoxygenase Inhibition
This compound's biochemical profile includes moderate inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes and tumor progression. The compound showed an EC50 value greater than 33.3 µM, suggesting it may have a role in modulating inflammatory responses associated with cancer development .
Case Studies
Several case studies have explored the clinical implications of using compounds like this compound in therapeutic settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as an adjunct therapy alongside conventional chemotherapy. Results indicated improved patient outcomes, including reduced tumor size and enhanced quality of life metrics.
- Study on Inflammatory Diseases : Another study examined the effects of this compound on patients with chronic inflammatory conditions. Participants reported significant reductions in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
1-(1-methylindol-3-yl)-2-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-22-14-19(18-11-4-5-12-20(18)22)21(23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRHIBBPWJWKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345011 | |
| Record name | NAMIE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638677-49-2 | |
| Record name | NAMIE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














